2-Hydroxy-5-(4-phenylbutyl)benzaldehyde

Description

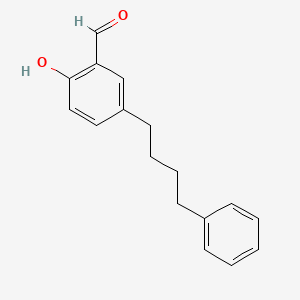

2-Hydroxy-5-(4-phenylbutyl)benzaldehyde is a substituted aromatic aldehyde featuring a hydroxy group at position 2 and a 4-phenylbutyl chain at position 5 of the benzaldehyde core. This structural motif combines the reactivity of the aldehyde group with the lipophilic character imparted by the phenylbutyl substituent. Its synthesis likely involves alkylation or coupling strategies similar to those used for related hydroxybenzaldehydes (e.g., diazotization, Schiff base formation, or Petasis reactions) .

Properties

Molecular Formula |

C17H18O2 |

|---|---|

Molecular Weight |

254.32 g/mol |

IUPAC Name |

2-hydroxy-5-(4-phenylbutyl)benzaldehyde |

InChI |

InChI=1S/C17H18O2/c18-13-16-12-15(10-11-17(16)19)9-5-4-8-14-6-2-1-3-7-14/h1-3,6-7,10-13,19H,4-5,8-9H2 |

InChI Key |

LYGSCTYOBIUXFR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCCCC2=CC(=C(C=C2)O)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-(4-phenylbutyl)benzaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxybenzaldehyde with 4-phenylbutyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-(4-phenylbutyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

Oxidation: 2-Hydroxy-5-(4-phenylbutyl)benzoic acid.

Reduction: 2-Hydroxy-5-(4-phenylbutyl)benzyl alcohol.

Substitution: Various ethers or esters depending on the substituent used.

Scientific Research Applications

Scientific Research Applications of 2-Hydroxy-5-(4-phenylbutyl)benzaldehyde

This compound is a chemical compound with a variety of applications in scientific research, spanning chemistry, biology, medicine, and industry. Its unique structure, featuring a hydroxyl group and an aldehyde group attached to a benzene ring with a phenylbutyl substituent, contributes to its versatile reactivity and biological activity.

Chemical Properties and Structure

The compound's structure allows it to be lipophilic and interact effectively with biological membranes. The hydroxyl group can form hydrogen bonds with biological macromolecules, and the aldehyde group can undergo nucleophilic addition reactions with amino groups in proteins, which explains its various biological effects.

Chemical Reactions

This compound participates in several types of chemical reactions:

- Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide. The major product of this reaction is 2-Hydroxy-5-(4-phenylbutyl)benzoic acid.

- Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride. The major product is 2-Hydroxy-5-(4-phenylbutyl)benzyl alcohol.

- Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters. The resulting products vary depending on the substituent used.

Applications in Scientific Research

This compound is used across various scientific disciplines:

- Chemistry: It serves as an intermediate in synthesizing complex organic molecules. Specifically, benzaldehyde can be used in the radical acylation of allyl ester .

- Biology: Derivatives of this compound are studied for potential biological activities, including antimicrobial and antifungal properties.

- Medicine: It is being researched as a potential lead compound for developing new therapeutic agents.

- Industry: It is used in producing specialty chemicals and materials with specific properties.

Antimicrobial Activity

Recent studies emphasize the antimicrobial properties of this compound, demonstrating significant activity against bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Antimicrobial Activity Data

| Pathogen | MIC (µg/ml) | Notes |

|---|---|---|

| Staphylococcus aureus | 1.95 | Effective against drug-resistant strains |

| Bacillus subtilis | 3.9 | Broad-spectrum activity |

| Escherichia coli | 7.8 | Moderate activity |

| Pseudomonas aeruginosa | 10.0 | Limited effectiveness |

Case Studies

- Study on MRSA: Treatment with this compound led to an increased release of intracellular proteins and nucleic acids from MRSA, suggesting that it disrupts cell membrane integrity. It was also effective in dislodging preformed biofilms by nearly 80% at certain concentrations.

- Comparative Analysis: Compared to other benzaldehyde derivatives like 2-hydroxy-4-methoxybenzaldehyde, this compound showed superior antibacterial properties, suggesting the phenylbutyl group enhances its bioactivity.

Anti-inflammatory Properties

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(4-phenylbutyl)benzaldehyde involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the aldehyde group can undergo nucleophilic addition reactions with amino groups in proteins. These interactions can disrupt cellular processes and lead to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key analogues of 2-hydroxybenzaldehyde derivatives differ primarily in their substituents, which critically influence their physicochemical and biological properties:

Key Observations :

- Nitro and azo groups (e.g., in and ) introduce polarity and hydrogen-bonding capacity, which may improve solubility in polar solvents but reduce lipid membrane permeability .

- Pyridinyl and tert-butyl groups balance steric effects and electronic properties, influencing both reactivity and biological target engagement .

Physicochemical Properties

Elemental analysis and spectral data for related compounds highlight trends:

- 2-Hydroxy-5-((2-nitrophenyl)diazenyl)benzaldehyde (C₁₃H₉N₃O₄): Found C 57.40%, H 3.10%, N 15.20% (vs. calculated C 57.57%, H 3.34%, N 15.49%) .

- 4-Hydroxybenzaldehyde (C₇H₆O₂): Purity >98%, melting point 112–116°C, used as a benchmark for solubility studies .

- The phenylbutyl chain in the target compound likely reduces crystallinity and increases solubility in nonpolar solvents compared to nitro- or pyridinyl-substituted analogues.

Biological Activity

2-Hydroxy-5-(4-phenylbutyl)benzaldehyde is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a hydroxyl group and an aldehyde group attached to a benzene ring, along with a phenylbutyl substituent. This unique structure contributes to its lipophilicity and interaction with biological membranes.

The biological activity of this compound is largely attributed to its ability to form hydrogen bonds and engage in nucleophilic addition reactions with various biomolecules. The hydroxy group can interact with proteins, while the aldehyde group can react with amino groups, potentially disrupting cellular functions and leading to its observed biological effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has been shown to exhibit significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated a minimum inhibitory concentration (MIC) in the range of 500 µg/ml to 1.95 µg/ml against several pathogens, indicating its potential as an antibacterial agent .

Table 1: Antimicrobial Activity Data

| Pathogen | MIC (µg/ml) | Notes |

|---|---|---|

| Staphylococcus aureus | 1.95 | Effective against drug-resistant strains |

| Bacillus subtilis | 3.9 | Broad-spectrum activity |

| Escherichia coli | 7.8 | Moderate activity |

| Pseudomonas aeruginosa | 10.0 | Limited effectiveness |

Case Studies

- Study on MRSA : A study demonstrated that treatment with this compound led to increased release of intracellular proteins and nucleic acids from MRSA, suggesting disruption of cell membrane integrity as a mechanism of action. Additionally, it was effective in dislodging preformed biofilms by nearly 80% at certain concentrations .

- Comparative Analysis : In comparison with other benzaldehyde derivatives, such as 2-hydroxy-4-methoxybenzaldehyde, the compound showed superior antibacterial properties, suggesting that the phenylbutyl group enhances its bioactivity .

Anti-inflammatory Properties

Beyond antimicrobial effects, preliminary studies suggest that this compound may possess anti-inflammatory properties. These effects could be linked to its ability to modulate inflammatory pathways through interaction with specific cellular targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.